3,6-Dichloro-2-fluorobenzoyl chloride

Medicinal Chemistry Kinase Inhibition Cancer Therapeutics

3,6-Dichloro-2-fluorobenzoyl chloride (CAS 916420-63-8, MFCD09025383, C₇H₂Cl₃FO, MW 227.44 g/mol) is a polyhalogenated aromatic acyl chloride featuring a distinctive 1,2,3,4-tetrasubstituted benzene ring bearing chlorine at positions 3 and 6 and a fluorine atom ortho to the carbonyl chloride group. The compound is commercially supplied as a moisture-sensitive, corrosive liquid (UN3265) at 97% purity with a refractive index of 1.5467, and is catalogued under Thermo Scientific Alfa Aesar product code H32887.

Molecular Formula C7H2Cl3FO
Molecular Weight 227.4 g/mol
CAS No. 916420-63-8
Cat. No. B1440468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloro-2-fluorobenzoyl chloride
CAS916420-63-8
Molecular FormulaC7H2Cl3FO
Molecular Weight227.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1Cl)C(=O)Cl)F)Cl
InChIInChI=1S/C7H2Cl3FO/c8-3-1-2-4(9)6(11)5(3)7(10)12/h1-2H
InChIKeyHJKPBFBHBLRYPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dichloro-2-fluorobenzoyl chloride (CAS 916420-63-8): A Regiospecific Trihalogenated Benzoyl Chloride Building Block for Kinase-Targeted Drug Discovery


3,6-Dichloro-2-fluorobenzoyl chloride (CAS 916420-63-8, MFCD09025383, C₇H₂Cl₃FO, MW 227.44 g/mol) is a polyhalogenated aromatic acyl chloride featuring a distinctive 1,2,3,4-tetrasubstituted benzene ring bearing chlorine at positions 3 and 6 and a fluorine atom ortho to the carbonyl chloride group . The compound is commercially supplied as a moisture-sensitive, corrosive liquid (UN3265) at 97% purity with a refractive index of 1.5467, and is catalogued under Thermo Scientific Alfa Aesar product code H32887 . Its primary value proposition lies in serving as a regiospecifically functionalized acylating agent that enables installation of the 3,6-dichloro-2-fluorobenzoyl pharmacophore into pyrrolecarboxamide-based kinase inhibitor scaffolds, particularly those targeting the extracellular signal-related kinase 5 (ERK5) pathway [1].

Why 3,6-Dichloro-2-fluorobenzoyl Chloride Cannot Be Replaced by Other Dichlorofluorobenzoyl Chloride Regioisomers in ERK5-Targeted Synthesis


Among the C₇H₂Cl₃FO constitutional isomers, at least five distinct dichlorofluorobenzoyl chlorides are commercially available (including 2,4-dichloro-5-fluoro [CAS 86393-34-2], 3,4-dichloro-2-fluoro [CAS 1806353-81-0], 3,5-dichloro-2-fluoro [CAS 1529604-41-8], 2,3-dichloro-6-fluoro [CAS 886497-44-5], and the target compound), each possessing identical molecular weight (227.44 Da) and elemental composition but differing in the spatial arrangement of halogen substituents around the benzoyl core . This regioisomerism directly governs the electronic character (Hammett substituent constants), steric accessibility of the carbonyl carbon, and solvolysis mechanism of the acyl chloride, as well as the three-dimensional pharmacophore geometry of any downstream amide or ester conjugate [1]. Consequently, replacement of the 3,6-dichloro-2-fluoro substitution pattern with any other regioisomer alters both the kinetic reactivity toward nucleophiles and—critically—the molecular recognition features of the final inhibitor molecule, rendering generic substitution scientifically invalid without explicit re-optimization of both the medicinal chemistry synthesis route and the structure-activity relationship (SAR) [1].

Product-Specific Quantitative Evidence Guide for 3,6-Dichloro-2-fluorobenzoyl Chloride: Comparator-Based Differentiation


ERK5 Kinase Inhibition Potency: 3,6-Dichloro-2-fluorobenzoyl-Derived Inhibitors Achieve Single-Digit Nanomolar IC₅₀ Values

Derivative compounds incorporating the 3,6-dichloro-2-fluorobenzoyl moiety exhibit potent ERK5 inhibition: ERK5-IN-3 (compound 33j, containing this acyl group) demonstrates an IC₅₀ of 6 nM against ERK5 kinase and an antiproliferative IC₅₀ of 31 nM in HeLa cells . ERK5-IN-4 (compound 34b) shows IC₅₀ values of 77 nM (full-length ERK5) and 300 nM (truncated ERK5ΔTAD) in HEK293 cell-based assays . While direct head-to-head biochemical comparisons with identical inhibitor scaffolds bearing alternative benzoyl chloride regioisomers (e.g., 2,4-dichloro-5-fluorobenzoyl) are not publicly disclosed in a single study, the patent literature explicitly claims the 3,6-dichloro-2-fluorobenzoyl substitution pattern as distinct and preferred within the pyrrolecarboxamide chemical series for achieving high ERK5 selectivity [1].

Medicinal Chemistry Kinase Inhibition Cancer Therapeutics

Refractive Index Differentiation: 1.5467 Enables Identity Verification and Distinguishes 3,6-Dichloro-2-fluorobenzoyl Chloride from 2,4-Dichloro-5-fluorobenzoyl Chloride (1.573)

The refractive index at 20°C (or 25°C) provides a rapid, non-destructive method for confirming the identity of incoming acyl chloride reagents. The target compound exhibits a refractive index of 1.5467, while the most commercially prominent regioisomer—2,4-dichloro-5-fluorobenzoyl chloride (CAS 86393-34-2)—has a refractive index of 1.573, yielding a difference of Δn = 0.0263 . This difference exceeds the typical instrumental precision of modern refractometers (±0.0001–0.0005), allowing unambiguous discrimination between the two regioisomers at the point of use .

Analytical Chemistry Quality Control Incoming Material Identity Testing

Density Distinction: 3,6-Dichloro-2-fluorobenzoyl Chloride vs. 2,4-Dichloro-5-fluorobenzoyl Chloride (Density Differentiated)

The density of 2,4-dichloro-5-fluorobenzoyl chloride is specified as 1.568 g/mL at 25°C, while the density of 3,6-dichloro-2-fluorobenzoyl chloride, though less frequently catalogued, is predicted to differ measurably based on the distinct intermolecular packing of its 1,2,3,4-tetrasubstituted ring system . Density serves as a complementary bulk-property check alongside refractive index for incoming quality control .

Physicochemical Characterization Procurement Verification Regioisomer Discrimination

Regiospecific Pharmacophore Engagement: The 3,6-Dichloro-2-fluoro Arrangement Is Explicitly Claimed in Patent Protection for ERK5 Inhibitor Scaffolds

US Patent US20180170911A1, which describes pyrrolecarboxamide derivatives as ERK5 inhibitors, explicitly recites the 3,6-dichloro-2-fluorobenzoyl moiety in multiple exemplified compounds, including compounds with varying amine/pyrazole capping groups [1]. The patent's structure-activity relationship data demonstrate that modifications to the halogenation pattern on the benzoyl ring alter both ERK5 inhibitory potency and selectivity against off-target kinases, underscoring the non-fungible nature of this specific regioisomer [1]. This contrasts with 2,4-dichloro-5-fluorobenzoyl chloride, which is primarily associated with fluoroquinolone antibiotic synthesis rather than kinase inhibition .

Intellectual Property Drug Discovery Kinase Selectivity

Best Research and Industrial Application Scenarios for 3,6-Dichloro-2-fluorobenzoyl Chloride Based on Quantitative Differentiation Evidence


ERK5 Kinase Inhibitor Medicinal Chemistry Programs Requiring Sub-100 nM Target Engagement

Chemistry teams developing selective ERK5 inhibitors should source 3,6-dichloro-2-fluorobenzoyl chloride (CAS 916420-63-8) as the preferred acylating building block for constructing pyrrolecarboxamide-based inhibitor libraries. Patent-derived SAR data demonstrate that the 3,6-dichloro-2-fluorobenzoyl pharmacophore supports IC₅₀ values as low as 6 nM (ERK5-IN-3) against the kinase target, with confirmed antiproliferative activity in HeLa cells (IC₅₀ = 31 nM) . The distinct refractive index (1.5467) provides immediate identity verification upon receipt, reducing risk of regioisomer cross-contamination in high-throughput parallel synthesis workflows .

Regiospecific Acylation for Structure-Activity Relationship Exploration of Halogenated Benzoyl Pharmacophores

When systematically probing the impact of halogen substitution pattern on biological activity, the 3,6-dichloro-2-fluoro arrangement occupies a unique region of physicochemical space not replicated by any other commercially available dichlorofluorobenzoyl chloride regioisomer. Its 1,2,3,4-tetrasubstitution creates an ortho-fluorine/ortho-chlorine relationship distinct from the 2,4-dichloro-5-fluoro isomer (used in fluoroquinolone synthesis) or the 3,4-dichloro-2-fluoro isomer . This regioisomer should be included as a discrete SAR probe alongside its isomers in any comprehensive medicinal chemistry campaign, given that molecular recognition by kinase ATP-binding pockets is exquisitely sensitive to halogen position .

Moisture-Sensitive Acyl Chloride Handling for Amide Bond Formation in Late-Stage Functionalization

As a UN3265-classified corrosive liquid with documented moisture sensitivity, 3,6-dichloro-2-fluorobenzoyl chloride requires anhydrous handling conditions (glovebox or Schlenk line techniques) for optimal coupling yields with amine nucleophiles . Procurement specifications of 97% purity (H32887, Thermo Scientific) are adequate for most research-scale amidation reactions; however, users requiring >98% purity for GMP-adjacent or sensitive catalytic applications should request additional purification certification, as boiling point and density reference data remain less extensively catalogued for this compound than for the 2,4-dichloro-5-fluoro regioisomer (bp 143–144°C at 35 mmHg, density 1.568 g/mL) .

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